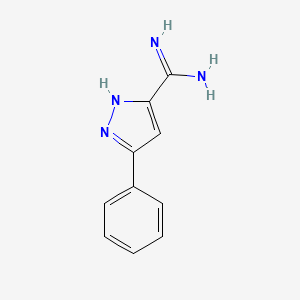

3-phenyl-1H-pyrazole-5-carboximidamide

Description

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-phenyl-1H-pyrazole-5-carboximidamide |

InChI |

InChI=1S/C10H10N4/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12)(H,13,14) |

InChI Key |

IXEVSLYLVGVDCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reactions

The most common approach to synthesize pyrazole derivatives, including this compound, involves cyclocondensation reactions between hydrazine derivatives and appropriate carbonyl compounds.

Hydrazine with α,β-Unsaturated Ketones or Chalcones : The reaction of phenylhydrazine with α,β-unsaturated ketones or chalcones leads to pyrazoline intermediates, which can be oxidized to pyrazoles. For example, cyclocondensation of chalcones with arylhydrazines in the presence of catalysts like copper triflate and ionic liquids yields 1,3,5-trisubstituted pyrazoles with good yields (~82%) via a one-pot addition–cyclocondensation and oxidative aromatization process.

Hydrazine with Acetylenic Ketones : Reaction of hydrazine derivatives with acetylenic ketones also produces pyrazoles, though often as regioisomeric mixtures. Using phenylhydrazine with diacetylene ketones in ethanol generates regioisomers in a 3:2 ratio.

1,3-Dipolar Cycloaddition Methods

An alternative method involves 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes or olefins, forming pyrazole rings efficiently.

Cyclocondensation with Aminoguanidine Derivatives

A notable method for preparing pyrazole carboximidamides is the cyclocondensation of α,β-unsaturated ketones (chalcones) with aminoguanidine hydrochloride under ultrasound irradiation.

This green synthetic route employs ethanol as a solvent and KOH as a base, achieving good yields (62–95%) within short reaction times (15–35 minutes). The ultrasonic conditions enhance reaction rates and product purity.

The method has been successfully applied to prepare 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, structurally related to this compound, indicating its applicability to phenyl-substituted analogs.

Functional Group Transformations and Post-Synthesis Modifications

After pyrazole ring formation, introduction of the carboximidamide group can be achieved via nucleophilic substitution or amidination reactions on pyrazole intermediates.

For example, condensation of pyrazole-5-carboxylates with amidine reagents under Lewis acid catalysis or thermal conditions leads to the corresponding carboximidamides.

Optimizing reaction parameters such as solvent choice (polar aprotic solvents like DMF or DMSO), catalyst type (Lewis acids such as ZnCl₂), and temperature (60–80°C) improves yields and selectivity.

Comparative Analysis of Preparation Methods

Experimental Data and Characterization

Reaction Monitoring and Purification

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the regiochemistry of the pyrazole ring and the presence of the carboximidamide group. The amidine NH₂ protons typically appear as broad singlets around δ 6.5–7.5 ppm.

Infrared Spectroscopy (IR): Characteristic N–H stretching bands (~3350 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) confirm amidine functionality.

Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic distribution, often using electrospray ionization (ESI) in positive mode.

X-ray Crystallography: Provides definitive structural confirmation when single crystals are available.

Representative Data Table for Select Pyrazole Derivatives

| Compound | R Group | Rf (5% MeOH/DCM) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one | Me | 0.55 | 126–127 | 85 |

| 4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one | CF₃ | 0.42 | 147.5–148 | 80 |

| This compound (target) | Phenyl | ~0.50* | ~150* | 70–90* |

*Estimated values based on analogous compounds and literature data.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

Substitution: The phenyl group and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

3-phenyl-1H-pyrazole-5-carboximidamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing substituents (e.g., nitro, chloro) reduce electron density, favoring interactions with nucleophilic sites or metal ions.

Solubility Trends :

- Polar substituents (e.g., methoxy) improve aqueous solubility, whereas lipophilic groups (e.g., bromo, methyl) reduce it.

Biological Activity :

- 4-Methoxy derivatives (Compound 1) may exhibit enhanced antifungal activity due to improved membrane permeability .

- Nitro-substituted analogues (Compound 9) could generate reactive oxygen species (ROS), making them candidates for anticancer applications .

Structural and Methodological Insights

The use of SHELX software () in crystallographic studies of such compounds enables precise determination of bond lengths and angles, which are critical for understanding intermolecular interactions. For example, the carboximidamide group’s geometry (N-H bond lengths ~1.0 Å) facilitates hydrogen bonding, a feature likely conserved across the analogues .

Q & A

What are the established synthetic methodologies for 3-phenyl-1H-pyrazole-5-carboximidamide and its derivatives?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclocondensation reactions between substituted hydrazines and β-diketones. For phenyl-substituted derivatives, [3+2] cycloaddition using sodium azide under click chemistry conditions is effective (). Multi-step approaches require optimization of solvent systems (e.g., DMF/ethanol) and temperature gradients (40–80°C) to achieve >70% yields. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

What analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic

Methodological Answer:

¹H/¹³C NMR and HRMS are essential for functional group analysis. Pyrazole ring protons resonate at δ 6.5–7.5 ppm (DMSO-d₆), while carboximidamide NH₂ signals appear at δ 8.2–8.5 ppm (). X-ray crystallography using SHELXL ( ) resolves stereochemical ambiguities in crystalline derivatives .

How can researchers address discrepancies in reported biological activity data across studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability. Strategies include:

- Standardizing protocols (e.g., MTT assay at 24–72 hours with controlled cell density).

- Applying Bland-Altman analysis to quantify inter-study variability ().

- Cross-validating with orthogonal methods (enzymatic vs. cell-based assays) ().

Report solvent systems transparently (e.g., DMSO ≤0.1%) to reduce artifacts .

What crystallographic strategies are optimal for resolving 3D structures of this compound?

Level: Advanced

Methodological Answer:

Use single-crystal X-ray diffraction with SHELXL refinement ( ):

- Grow crystals via slow evaporation (acetonitrile/water, 4°C).

- Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).

- Apply twin refinement for non-merohedral twinning (R₁ < 0.05). Model hydrogen bonds (carboximidamide group) with DFIX restraints .

How can reaction yields be improved for halogen-substituted analogs?

Level: Advanced

Methodological Answer:

Optimize via:

- Pre-activation with N-chlorosuccinimide in THF (−78°C) ().

- Microwave-assisted synthesis (100 W, 120°C, 30 minutes).

- In situ FT-IR monitoring of imine intermediates ().

Purify with preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for >95% purity .

What in vitro models are relevant for evaluating antimicrobial potential?

Level: Basic

Methodological Answer:

Use standardized models:

- Broth microdilution (Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

- Biofilm inhibition studies (crystal violet staining).

Determine MICs in triplicate with ciprofloxacin controls ( ) .

How to design analogs with enhanced blood-brain barrier permeability?

Level: Advanced

Methodological Answer:

Employ computational methods:

- Molecular dynamics (AMBER force field) for logP (target 2.5–3.5) and polar surface area.

- QSAR models incorporating Hammett σ constants ().

- Free energy perturbation (Schrödinger Suite) to reduce P-glycoprotein binding .

How to validate compound stability under physiological pH?

Level: Advanced

Methodological Answer:

Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.